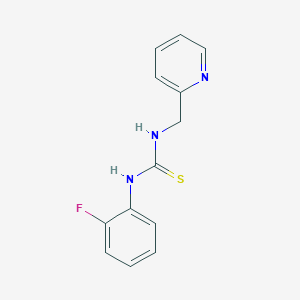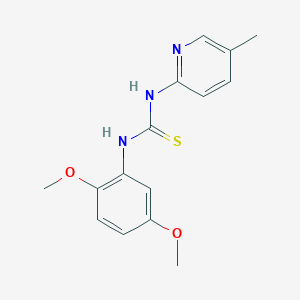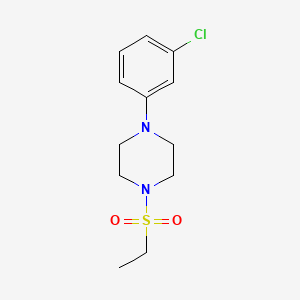
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone, also known as DCBQ or Emodin Quinoxaline (EQ), is a synthetic compound that has been widely used in scientific research. DCBQ is a quinoxaline derivative that has been synthesized by several methods. It has been found to have potential applications in the fields of pharmacology and biochemistry due to its mechanism of action and physiological effects.
作用机制
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone exerts its effects through the inhibition of protein kinase activity. It has been found to inhibit the activity of several protein kinases, including protein kinase C, protein kinase A, and mitogen-activated protein kinase. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been found to inhibit the expression of several genes involved in inflammation and cancer.
实验室实验的优点和局限性
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal models. However, 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has some limitations for use in lab experiments. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood.
未来方向
There are several future directions for research on 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone. One area of research could focus on the development of 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone analogs with improved potency and selectivity. Another area of research could focus on the use of 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone and to determine its potential applications in the treatment of other diseases.
合成方法
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can be synthesized by several methods, including the reaction of 3,4-dichlorobenzylamine with 3,3-dimethylacrylic acid, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3,4-dichlorobenzylamine with 3,3-dimethylacryloyl chloride, followed by cyclization with hydrazine hydrate. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can also be synthesized through the reaction of 3,4-dichlorobenzaldehyde with 3,3-dimethyl-1,2-diaminopropane, followed by cyclization with acetic anhydride.
科学研究应用
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been used in scientific research due to its potential applications in the fields of pharmacology and biochemistry. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. 1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.
属性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3,3-dimethyl-4H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-17(2)16(22)21(15-6-4-3-5-14(15)20-17)10-11-7-8-12(18)13(19)9-11/h3-9,20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPCNPRHNHLGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1)CC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)


![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)





